Structure Elucidation of (4-Pyrrolidin-1-yl)phenyl boronic acid hydrochloride: A Multi-technique Approach
Structure Elucidation of (4-Pyrrolidin-1-yl)phenyl boronic acid hydrochloride: A Multi-technique Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Pyrrolidin-1-yl)phenyl boronic acid hydrochloride is a key building block in synthetic chemistry, valued for its role in forming carbon-carbon and carbon-heteroatom bonds, particularly in the development of novel pharmaceutical agents. The precise structural characterization of such intermediates is paramount to ensure the integrity of subsequent synthetic steps and the final product's identity. This guide provides a comprehensive, field-proven framework for the complete structure elucidation of this compound. We move beyond a simple listing of techniques to explain the causality behind experimental choices, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. Each protocol is presented as a self-validating system, grounded in authoritative principles to ensure scientific rigor and trustworthiness for researchers in the field.
Introduction: The Significance of Boronic Acids
Boronic acids and their derivatives are a cornerstone of modern organic synthesis, most famously as nucleophilic partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their unique electronic properties, stability, and generally low toxicity make them indispensable reagents.[1][2] The subject of this guide, (4-Pyrrolidin-1-yl)phenyl boronic acid hydrochloride, combines the versatile boronic acid moiety with a substituted phenyl ring, making it a valuable intermediate for introducing this functional group into more complex molecules.[3][4]
However, the analysis of boronic acids is not without its challenges. They are prone to dehydration, forming cyclic trimers known as boroxines, which can complicate spectral interpretation and stoichiometric calculations.[5][6] The hydrochloride salt form enhances stability and handling, but requires careful consideration during analysis. This guide outlines a robust, multi-faceted analytical workflow designed to overcome these challenges and provide unambiguous structural verification.
Physicochemical Properties and Strategic Handling
A foundational understanding of the compound's properties is critical before commencing any analytical work. The hydrochloride salt form dictates its solubility and stability profile. It is generally a solid that is more stable to dehydration than its free base counterpart.
| Property | Value | Source |
| CAS Number | 229009-41-0 | [3][4] |
| Molecular Formula | C₁₀H₁₅BClNO₂ | [3][4][7] |
| Molecular Weight | 227.50 g/mol | [3] |
| Appearance | Light-red to Brown Solid | [3] |
| Storage | -20°C, under inert atmosphere | [3] |
Expert Insight on Handling: The primary stability concern for boronic acids is the loss of water to form a boroxine anhydride.[6] While the hydrochloride salt mitigates this, it is still best practice to store the compound in a desiccator at low temperatures and handle it quickly in a low-humidity environment or inert atmosphere glovebox to ensure analytical accuracy. For solution-based analysis, use anhydrous solvents where possible and prepare solutions fresh to prevent hydrolysis or degradation.
The Integrated Elucidation Workflow
A robust structural confirmation relies on the convergence of data from multiple, orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating dataset.
Caption: Integrated workflow for structure elucidation.
Spectroscopic Characterization: Assembling the Pieces
Spectroscopic methods provide detailed information about the molecule's chemical environment, connectivity, and composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the connectivity of a molecule in solution. For this compound, a suite of experiments including ¹H, ¹³C, and the boron-specific ¹¹B NMR is required.
Causality of Experiment Choice:
-
¹H NMR: Rapidly confirms the presence of aromatic and aliphatic protons and their relative integrations. Coupling patterns reveal neighbor relationships.
-
¹³C NMR: Determines the number of unique carbon environments, confirming the molecular symmetry.
-
¹¹B NMR: Directly probes the boron atom, confirming its hybridization state (sp² for trigonal planar boronic acid vs. sp³ for tetrahedral boronate esters or adducts).[8][9] This is a definitive experiment for this class of compounds.
Predicted NMR Data Summary
| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Features |
| ¹H NMR | ~7.8-7.9 (d, 2H) | Protons ortho to the boronic acid group. |
| ~6.6-6.7 (d, 2H) | Protons meta to the boronic acid group. | |
| ~3.3-3.4 (t, 4H) | Pyrrolidine CH₂ groups adjacent to Nitrogen. | |
| ~2.0-2.1 (m, 4H) | Pyrrolidine CH₂ groups beta to Nitrogen. | |
| ¹³C NMR | ~150 | C-N of the phenyl ring. |
| ~137 | C-B of the phenyl ring (often broad). | |
| ~128 | CH of the phenyl ring. | |
| ~112 | CH of the phenyl ring. | |
| ~48 | Pyrrolidine CH₂ adjacent to N. | |
| ~25 | Pyrrolidine CH₂ beta to N. | |
| ¹¹B NMR | ~28-33 | Characteristic of an sp²-hybridized aryl boronic acid.[10] |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh ~5-10 mg of the compound. Dissolve in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, chosen based on solubility) in a standard 5 mm NMR tube. For ¹¹B NMR, using a quartz NMR tube is highly recommended to eliminate the broad background signal from borosilicate glass tubes.[11]
-
Instrument Setup: Use a spectrometer operating at a field strength of at least 400 MHz for ¹H.
-
¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An acquisition time of 1-2 hours may be necessary to achieve an adequate signal-to-noise ratio.
-
¹¹B NMR Acquisition: Tune the probe to the ¹¹B frequency. Use a boron-free probe if available. Acquire the spectrum with a relatively wide spectral window. A boron trifluoride etherate (BF₃·OEt₂) external standard can be used for referencing.[8][11]
-
Data Processing: Process all spectra using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Integrate ¹H signals and reference the spectra to the residual solvent peak.
Mass Spectrometry (MS)
MS provides the molecular weight and elemental composition, serving as a crucial check on the compound's identity. High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular formula with high confidence.
Causality of Technique Choice: Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules like this hydrochloride salt. It minimizes in-source fragmentation and dehydration, which are common issues with boronic acids. Coupling this with an upfront liquid chromatography (UPLC) step allows for purification of the analyte before it enters the mass spectrometer, providing cleaner data.
Predicted Mass Spectrometry Data
| Ion | Formula | Calculated m/z | Mode |
| [M+H]⁺ | [C₁₀H₁₅BNO₂]⁺ | 192.1190 | Positive |
| [M-H]⁻ | [C₁₀H₁₃BNO₂]⁻ | 190.1045 | Negative |
Note: The observed mass will be for the free base, as the HCl salt dissociates in solution.
Experimental Protocol: UPLC-ESI-HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent mixture like 50:50 acetonitrile:water.
-
Chromatography:
-
System: UPLC system.
-
Column: A reverse-phase C18 column (e.g., Acquity BEH C18).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A rapid gradient from 5% to 95% B over 1-2 minutes.
-
Flow Rate: ~0.5 mL/min.
-
-
Mass Spectrometry:
-
Ion Source: ESI, operated in both positive and negative ion modes.
-
Analyzer: A high-resolution analyzer such as an Orbitrap or TOF.
-
Mass Range: Scan from m/z 50 to 500.
-
-
Data Analysis: Extract the mass spectrum for the chromatographic peak corresponding to the analyte. Use the instrument software to calculate the elemental composition from the accurate mass and compare it to the theoretical formula. The error should be less than 5 ppm.
Definitive Structure: Single-Crystal X-ray Crystallography
While spectroscopic methods provide powerful evidence, single-crystal X-ray crystallography offers the only direct, unambiguous visualization of the three-dimensional atomic arrangement in the solid state.[12][13] It confirms connectivity, bond lengths, bond angles, and stereochemistry, providing the ultimate proof of structure.
Caption: Key stages of a single-crystal X-ray crystallography experiment.
Causality and Expected Outcomes: This experiment will definitively confirm the trigonal planar geometry of the sp²-hybridized boron atom. It will also reveal the precise conformation of the pyrrolidine ring and the planarity of the phenyl group. Crucially, it will locate the chloride counter-ion in the crystal lattice and map out any intermolecular interactions, such as hydrogen bonding involving the boronic acid hydroxyl groups and the chloride ion, which stabilize the crystal packing.
Experimental Protocol: Crystal Growth and X-ray Diffraction
-
Crystal Growth (Rate-Limiting Step):
-
Goal: To grow a single, defect-free crystal suitable for diffraction (typically 0.1-0.3 mm in size).
-
Method 1 (Slow Evaporation): Create a saturated solution of the compound in a suitable solvent (e.g., methanol, ethanol, or an acetonitrile/water mixture). Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks.
-
Method 2 (Vapor Diffusion): In a small vial, dissolve the compound in a minimal amount of a good solvent. Place this vial inside a larger, sealed jar containing a "poor" solvent (an anti-solvent in which the compound is not very soluble, but which is miscible with the good solvent). The anti-solvent vapor will slowly diffuse into the solution, reducing the compound's solubility and promoting slow crystallization.
-
-
Crystal Mounting and Data Collection:
-
A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (~100 K) to minimize thermal motion and radiation damage.
-
The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.[12]
-
-
Structure Solution and Refinement:
-
The collected diffraction data (reflection intensities and positions) are processed.
-
Computational methods ("direct methods") are used to solve the phase problem and generate an initial electron density map.
-
An atomic model is built into the electron density map and refined against the experimental data to yield the final, highly accurate molecular structure.[13]
-
Conclusion: A Triad of Validation
The structural elucidation of (4-Pyrrolidin-1-yl)phenyl boronic acid hydrochloride is achieved with the highest degree of confidence through the strategic integration of NMR spectroscopy, mass spectrometry, and X-ray crystallography. NMR confirms the molecular backbone and the chemical environment of each nucleus. HRMS validates the elemental formula with sub-ppm accuracy. Finally, X-ray crystallography provides the definitive, three-dimensional atomic coordinates. This multi-technique, self-validating workflow ensures the unequivocal identification of the molecule, a critical requirement for its application in research, development, and manufacturing.
References
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Sumida, J. P., Lirio, S., & Anslyn, E. V. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]
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Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3254-3260. [Link]
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Sumida, J. P., Lirio, S., & Anslyn, E. V. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed, National Center for Biotechnology Information. [Link]
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ResearchGate. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations | Request PDF. [Link]
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ResearchGate. CHAPTER 2: ¹¹B NMR and its uses in structural characterization of boronic acids and boronate esters | Request PDF. [Link]
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